Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-7(11)4-9-8(12)5-2-3-6(16-5)10(13)14/h2-3H,4H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYRTULASCLFCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224033 | |
| Record name | N-[(5-Nitro-2-furanyl)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349127-21-5 | |
| Record name | N-[(5-Nitro-2-furanyl)carbonyl]glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349127-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Nitro-2-furanyl)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Electronic Structure and Spectroscopic Characterization Techniques for Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules like Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.
In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons.
The furan (B31954) ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the strong electron-withdrawing effect of the nitro group, the proton at the C3 position of the furan ring is expected to be downfield of the proton at the C4 position. The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group would likely appear as a doublet around δ 4.2 ppm, coupled to the adjacent amide proton. The methyl protons (-CH₃) of the ester group are anticipated to be a singlet in the upfield region, around δ 3.8 ppm. The amide proton (-NH-) signal is expected to be a triplet in the downfield region, typically between δ 8.5 and 9.5 ppm, showing coupling to the adjacent methylene protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide (-NH) | 8.5 - 9.5 | Triplet | ~6.0 |
| Furan H-3 | 7.5 - 7.8 | Doublet | ~3.8 |
| Furan H-4 | 7.2 - 7.4 | Doublet | ~3.8 |
| Methylene (-CH₂-) | ~4.2 | Doublet | ~6.0 |
| Methyl (-OCH₃) | ~3.8 | Singlet | N/A |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a signal at a characteristic chemical shift.
The carbonyl carbons of the amide and ester groups are expected to be the most downfield signals, typically in the range of δ 160-175 ppm. The carbon atoms of the furan ring are expected to resonate in the aromatic region, with the carbon bearing the nitro group (C5) and the carbonyl group (C2) being the most downfield. The methylene carbon of the acetate group is anticipated to appear around δ 41 ppm, while the methyl carbon of the ester group is expected in the upfield region, around δ 52 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 168 - 172 |
| Amide Carbonyl (C=O) | 158 - 162 |
| Furan C5 | 150 - 155 |
| Furan C2 | 145 - 150 |
| Furan C3 | 115 - 120 |
| Furan C4 | 110 - 115 |
| Methyl (-OCH₃) | 50 - 55 |
| Methylene (-CH₂-) | 40 - 45 |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the amide proton and the methylene protons would be expected, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the furan C-H, methylene, and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations include the amide proton to the amide carbonyl carbon and the furan C2 carbon, and the methyl protons to the ester carbonyl carbon.
Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the FT-IR spectrum of this compound, the N-H stretching vibration of the amide is expected to appear as a sharp band around 3300 cm⁻¹. The C=O stretching vibrations of the ester and amide groups are anticipated in the region of 1740-1720 cm⁻¹ and 1680-1650 cm⁻¹, respectively. mdpi.com Strong bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-O stretching of the ester will likely be observed in the 1250-1150 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the furan ring and the nitro group.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3350 - 3250 |
| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2900 |
| C=O Stretch (Ester) | 1740 - 1720 |
| C=O Stretch (Amide I) | 1680 - 1650 |
| N-H Bend (Amide II) | 1570 - 1515 |
| NO₂ Asymmetric Stretch | 1550 - 1500 |
| NO₂ Symmetric Stretch | 1350 - 1300 |
| C-O Stretch (Ester) | 1250 - 1150 |
Note: The predicted values are based on characteristic group frequencies and data from related compounds.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₈N₂O₆), the expected exact mass would be calculated.
In the mass spectrum, the molecular ion peak [M]⁺ would be observed. Fragmentation would likely occur at the amide and ester linkages. Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage of the amide bond, leading to fragments corresponding to the 5-nitrofuran-2-carbonyl cation and the methyl 2-aminoacetate cation. Analysis of these fragments helps to confirm the connectivity of the molecule. For instance, in related nitrofuran compounds like nitrofurantoin (B1679001), a characteristic fragmentation involves the loss of NO₂. nih.gov
Table 4: Predicted Key Mass Spectral Fragments for this compound
| Predicted Fragment | Proposed Structure |
| [M-OCH₃]⁺ | Loss of the methoxy group |
| [M-COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| [C₅H₂NO₃]⁺ | 5-nitrofuran-2-carbonyl cation |
| [C₃H₆NO₂]⁺ | Methyl 2-aminoacetate cation |
Note: The fragmentation patterns are predicted based on the chemical structure and known fragmentation behaviors of similar compounds.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular architecture of this compound, including bond lengths, bond angles, and torsion angles.
As of this writing, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, if such data were available, it would reveal key structural features:
Planarity: The 5-nitrofuran ring is expected to be largely planar. X-ray data would confirm the degree of planarity and any slight deviations.
Conformation: The relative orientation of the furan ring, the amide linkage, and the methyl acetate group would be precisely determined. This includes the torsion angles around the single bonds connecting these functional groups.
Intermolecular Interactions: In the solid state, molecules of this compound would likely be held together by a network of intermolecular forces, such as hydrogen bonds (potentially involving the amide N-H and the oxygen atoms of the nitro and carbonyl groups) and van der Waals interactions. X-ray crystallography would provide detailed information about the geometry and strength of these interactions, which govern the crystal packing.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P21/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths | e.g., C-N, C=O, N-O (Å) |
| Bond Angles | e.g., O-N-O, C-N-C (°) |
| Hydrogen Bonding | Donor-Acceptor Distances and Angles |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study and is not based on experimental results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals within the molecule. The UV-Vis spectrum of this compound would be characterized by one or more absorption bands, each corresponding to a specific electronic transition.
The primary chromophore in this molecule is the 5-nitrofuran system. A chromophore is the part of a molecule responsible for its color. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the furan ring and the carbonyl group, creates an extended π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Specific UV-Vis absorption data for this compound is not currently available in the literature. However, based on the structure, the following electronic transitions would be expected:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and would likely appear in the shorter wavelength region of the UV spectrum.
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. These are generally lower in energy than π → π* transitions and would appear at longer wavelengths.
The position and intensity of these absorption bands are sensitive to the solvent polarity, which can affect the energy levels of the molecular orbitals.
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Expected Wavelength Region (nm) | Relative Intensity |
| π → π | 200 - 300 | High |
| n → π | 300 - 400 | Low to Medium |
Note: The predicted wavelength regions are estimations based on the known spectroscopic behavior of similar nitrofuran derivatives.
Theoretical and Computational Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These ab initio methods provide a foundational understanding of molecular geometry and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For nitrofuran derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. acs.org
Studies on analogous nitrofuran structures, such as nitrofurantoin (B1679001) and furazolidone, reveal that the 5-nitrofuran ring system typically adopts a planar conformation. mdpi.comresearchgate.net This planarity is crucial for molecular packing in the solid state and influences the electronic interaction between the nitro group and the furan (B31954) ring. The geometry optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's shape. acs.org For Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate, the planarity of the nitrofuran core is expected, with the side chain having rotational freedom around the single bonds.
Table 1: Predicted Geometrical Parameters for a Nitrofuran Core based on DFT Calculations
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.2 - 1.4 |
| N-C | 1.37 - 1.4 | |
| C-C (ring) | 1.3 - 1.5 | |
| N-O (nitro) | ~1.25 | |
| **Bond Angles (°) ** | O-N-O (nitro) | ~125° |
| C-N-O (nitro) | ~117° |
Note: Data is representative of nitrofuran structures and derived from analogous compound studies. nih.gov
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For nitrofuran derivatives, the LUMO is typically localized over the nitro group and the furan ring, indicating that this region is the primary electron acceptor site. researchgate.net This low-lying LUMO is a key factor in the reductive activation of these compounds. researchgate.netnih.gov
Table 2: Representative Frontier Orbital Energies for Nitrofuran Analogs
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.12 |
| LUMO | -1.68 |
| Energy Gap (ΔE) | 5.44 |
Note: Values are illustrative and based on DFT calculations of similar heterocyclic compounds. nih.gov
The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites.
In an ESP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For nitrofuran compounds, the most negative potential is consistently located around the oxygen atoms of the nitro group. researchgate.net This indicates that these oxygen atoms are the most likely sites for interaction with electrophiles or for hydrogen bonding. The area around the furan ring's hydrogen atoms and the nitro group's nitrogen atom often shows a positive potential, highlighting them as potential sites for nucleophilic interaction. researchgate.netmdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and structural dynamics. nih.gov
For this compound, MD simulations in an explicit solvent (like water) could reveal the range of conformations the side chain can adopt. Key areas of flexibility include the rotation around the C-N amide bond and the C-C single bonds in the acetate (B1210297) moiety. Understanding this flexibility is crucial as the molecule's conformation can significantly impact its ability to interact with biological targets. Analysis of the simulation trajectory can identify the most populated conformational states and the energy barriers between them, providing a comprehensive picture of the molecule's dynamic behavior in solution. nih.gov
In Silico Mechanistic Pathway Elucidation
Computational methods are invaluable for mapping out complex reaction mechanisms that are difficult to observe experimentally. For nitroaromatic compounds, elucidating the nitro group reduction pathway is essential for understanding their mechanism of action.
Computational studies have helped delineate the likely intermediates in this pathway. The process is generally understood to proceed through a series of two-electron or single-electron steps: nih.gov
Nitro to Nitroso: The initial reduction converts the nitro group (R-NO₂) to a nitroso group (R-NO).
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to a hydroxylamine (R-NHOH). This step is often very rapid. nih.gov
Hydroxylamine to Amine: The final two-electron reduction converts the hydroxylamine to the corresponding amine (R-NH₂).
Quantum chemical calculations can determine the energetics of each step, identifying transition states and reaction intermediates. mdpi.com These studies indicate that the initial electron transfer to the nitroaromatic compound is a critical step. mdpi.com The highly electrophilic nature of the nitro group, confirmed by ESP and FMO analyses, facilitates this initial reduction. researchgate.net The resulting reactive intermediates, particularly the nitroso and hydroxylamine species, are often the ultimate biologically active agents. researchgate.netnih.gov In silico models of enzyme active sites, such as bacterial nitroreductases, can further clarify how the substrate binds and how the electron transfer from cofactors like FMN or FAD is facilitated. nih.gov
Investigation of Intermediate Species Stability and Reactivity
The biological activity of nitrofuran compounds, including this compound, is intrinsically linked to the reductive activation of the 5-nitro group. This process, often catalyzed by bacterial nitroreductases, generates a cascade of reactive intermediate species that are responsible for the compound's therapeutic effects. researchgate.netnih.gov Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the stability and reactivity of these transient molecules. rsc.org
The bioactivation pathway is proposed to initiate with a one-electron reduction of the nitrofuran ring, forming a nitro anion radical. nih.gov Subsequent reduction steps lead to the formation of nitroso and hydroxylamine derivatives. researchgate.net These intermediates are highly reactive electrophiles capable of interacting with and damaging cellular macromolecules such as DNA, RNA, and proteins, ultimately leading to cell death. nih.govresearchgate.net
Theoretical calculations focus on determining the thermodynamic stability and kinetic reactivity of these intermediates. Parameters such as bond dissociation energies, electron affinities, and reaction energy barriers are computed to understand the likelihood of formation and subsequent reactions of each species. For instance, the stability of the nitro anion radical is a critical factor, as its formation is the rate-determining step in the activation cascade. Computational models have shown that the electron-withdrawing nature of the nitro group on the furan ring facilitates this initial reduction. scielo.br
Furthermore, the mechanism of action is thought to involve the generation of reactive oxygen species (ROS) through futile cycling of the nitro anion radical with molecular oxygen, adding another layer of cytotoxicity. scielo.br The reactivity of the hydroxylamine intermediate is also of significant interest, as it is considered a key species responsible for nonspecific binding to ribosomes and inhibiting essential enzyme synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govprotoqsar.com For nitrofuran derivatives, QSAR studies are crucial for designing new analogs with improved potency and for predicting the activity of untested compounds. aimspress.com These models are built using theoretical molecular descriptors that quantify various aspects of a molecule's structure. semanticscholar.org
The foundation of a robust QSAR model lies in the calculation and selection of relevant molecular descriptors. For nitrofuran derivatives like this compound, a wide array of theoretical descriptors can be generated using specialized software. These descriptors are typically categorized as follows:
Constitutional (1D) Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of specific functional groups (e.g., nitro groups, double bonds). aimspress.com
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include connectivity indices and Kier-Hall electrotopological state indices (Ss), which have been shown to positively influence activity in nitrofuran analogues. aimspress.comdoaj.org
Quantum Chemical Descriptors: Calculated using methods like DFT, these descriptors provide insights into the electronic properties of the molecule. researchgate.net Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. For nitrofurans, LUMO energy is particularly relevant as it relates to the molecule's ability to accept an electron, a key step in its activation. researchgate.net
Other Descriptors: Additional descriptor classes such as Atom-Centered Fragments (ACF), Galvez, and 2D autocorrelation descriptors have also been found to be influential in QSAR models of nitrofuran derivatives. aimspress.comdoaj.org
The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a predictive model. semanticscholar.org Techniques like Genetic Algorithms (GA), Multiple Linear Regression (MLR), and Partial Least Squares (PLS) analysis are commonly employed to identify a small subset of descriptors that best correlate with the observed biological activity. aimspress.comaimspress.com For example, studies on nitrofuran analogues have identified that the presence of the nitro-substituted furan ring is essential, while minimizing the number of double bonds and certain fragments like thiazole (B1198619) or morpholine (B109124) can improve activity. aimspress.comdoaj.org
Table 1: Examples of Theoretical Descriptors Used in QSAR Studies of Nitrofuran Derivatives
| Descriptor Class | Example Descriptors | Relevance to Nitrofuran Activity |
|---|---|---|
| Constitutional | Number of double bonds, Number of sulphur atoms | Studies suggest minimizing these can improve activity. aimspress.com |
| Topological | Kier-Hall electrotopological states (Ss), T(O...S) | Positive influence on activity; suggests optimal distance between atoms. aimspress.comdoaj.org |
| Quantum Chemical | LUMO Energy, Dipole Moment | Relates to the ease of reduction of the nitro group, a key activation step. researchgate.net |
| Fragment-based | Atom Centered Fragments (ACF), Functional groups | Presence of nitro-furan is essential; others can modulate activity. aimspress.comdoaj.org |
The reliability and predictive power of a developed QSAR model must be rigorously assessed through statistical validation. derpharmachemica.com This process ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. researchgate.net Validation is typically performed using both internal and external methods. derpharmachemica.com
Internal Validation is performed on the training set of data from which the model was derived. derpharmachemica.com A common technique is cross-validation, particularly the leave-one-out (LOO) method. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. The predictive ability is quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. mdpi.com Another internal validation technique is Y-randomization, where the biological activity data is randomly shuffled to ensure the original model's robustness is not due to a chance correlation. mdpi.com
External Validation is considered the most stringent test of a model's predictive capability. researchgate.net It involves using the QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. protoqsar.comderpharmachemica.com The predictive performance is evaluated using the coefficient of determination for the test set (r²_pred or R²_ext). A high value indicates that the model has good predictive power for external data.
Several statistical parameters are used to assess the quality of QSAR models. mdpi.comnih.gov
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² (or R²) | Coefficient of determination for the training set. Measures the goodness-of-fit. | Close to 1.0 |
| q² (or Q²) | Cross-validated correlation coefficient. Measures internal predictive ability. | > 0.5 |
| r²_pred (or R²_ext) | Coefficient of determination for the external test set. Measures external predictive ability. | > 0.6 |
| s (or SEE) | Standard error of the estimate. | Low value |
| F-test | A measure of the statistical significance of the model. | High value |
QSAR models developed for nitrofuran analogues have reported r² values in the range of 0.72 to 0.76, indicating a good explanation of the variance in the training set data. aimspress.comdoaj.org
Molecular Docking and Ligand-Protein Interaction Studies (Hypothetical Binding Modes)
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. ajprd.comresearchgate.net This technique is invaluable for understanding the hypothetical binding modes of nitrofuran derivatives at the active sites of their target enzymes, providing insights into the structural basis of their activity. doaj.org
The primary targets for nitrofuran compounds are bacterial nitroreductases (NTRs). researchgate.netscielo.br These enzymes are responsible for the reductive bioactivation of the nitrofuran prodrug into its cytotoxic form. researchgate.net Therefore, nitroreductases from various pathogenic bacteria, such as Escherichia coli, are frequently selected as the target proteins for docking studies. ajprd.comresearchgate.net The three-dimensional crystal structures of these enzymes are typically obtained from public repositories like the Protein Data Bank (PDB). ajprd.comresearchgate.net
Before docking can be performed, the protein structure must be prepared. This is a crucial step that involves:
Removal of non-essential molecules: Water molecules, co-crystallized ligands, and ions that are not part of the active site are usually removed.
Addition of hydrogen atoms: Since X-ray crystallography often does not resolve hydrogen atom positions, they must be added to the protein structure using computational tools.
Assigning charges and protonation states: The protonation states of ionizable residues (like histidine, aspartic acid, and glutamic acid) at a physiological pH are determined and assigned.
Energy minimization: The protein structure may be subjected to a brief energy minimization to relieve any steric clashes or unfavorable geometries.
The ligand, this compound, also requires preparation. This involves generating a 3D conformation and minimizing its energy to find a low-energy, stable structure. researchgate.net
Once the receptor and ligand are prepared, a docking algorithm is used to explore the conformational space of the ligand within the defined active site of the protein. The active site is often defined by a grid box that encompasses the key amino acid residues known to be involved in substrate binding. researchgate.net
Various docking programs, such as AutoDock Vina (often used via the PyRx interface), are employed for this purpose. ajprd.comresearchgate.net These programs generate a series of possible binding poses for the ligand. Each pose is then evaluated and ranked using a scoring function. The scoring function estimates the binding affinity (free energy of binding) between the ligand and the protein for a given pose. researchgate.net The results are typically reported in kcal/mol, with more negative scores indicating a more favorable, higher-affinity interaction. ajprd.comresearchgate.net
For nitrofuran derivatives docked into E. coli nitroreductase (PDB ID: 1YLU), studies have shown binding scores ranging from -5.9 to -8.8 kcal/mol. ajprd.comresearchgate.net Analysis of the top-ranked poses reveals the specific ligand-protein interactions that stabilize the complex. These interactions commonly include:
Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein. Amino acid residues like Glutamic acid (GLU), Arginine (ARG), and Serine (SER) are often involved in hydrogen bonding with nitrofuran derivatives. ajprd.comresearchgate.net
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
Van der Waals Forces: General attractive or repulsive forces between atoms.
For instance, docking studies have shown that nitrofuran compounds commonly form hydrogen bonds with key residues such as GLU 165, ARG 207, and LYS 205 within the active site of E. coli nitroreductase. ajprd.comresearchgate.net These computational predictions of binding modes provide a rational basis for the observed biological activity and can guide the design of new derivatives with enhanced affinity for the target enzyme. nih.gov
Analysis of Binding Poses and Interaction Hotspots (Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)
Theoretical and computational studies, particularly molecular docking, serve as powerful tools to elucidate the potential binding modes of "this compound" with various biological targets. While specific studies on this exact molecule are not extensively documented in publicly available literature, the analysis of structurally related 5-nitrofuran derivatives provides significant insights into its likely interaction patterns within a protein's active site. These interactions are crucial for understanding its potential biological activity.
The binding of nitrofuran compounds to their target proteins is typically characterized by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking.
Hydrogen Bonding: The molecular structure of "this compound" possesses several functional groups capable of forming hydrogen bonds, which are critical for stabilizing the ligand-protein complex. The nitro group (-NO₂), the carbonyl group (C=O) of the amide and ester, and the amide nitrogen (N-H) are all potential hydrogen bond donors or acceptors. For instance, in studies of similar nitrofuran derivatives, hydrogen bond interactions have been observed with amino acid residues such as serine, glutamic acid, arginine, glutamine, and lysine (B10760008) within the active sites of enzymes like E. coli nitro-reductase. researchgate.net It is anticipated that "this compound" would engage in similar hydrogen bonding networks, anchoring it within the binding pocket.
π-Stacking: The aromatic 5-nitrofuran ring is capable of engaging in π-stacking interactions with the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine. nih.gov This type of interaction, involving the stacking of aromatic rings, can significantly contribute to the stability of the binding pose. Docking studies on other nitrofuran-containing molecules have revealed π-π interactions with residues like tryptophan, which are key to their inhibitory activity. nih.gov
| Interaction Type | Potential Interacting Groups on the Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Nitro group (-NO₂), Carbonyl groups (C=O), Amide group (N-H) | Serine, Threonine, Aspartate, Glutamate, Arginine, Lysine, Histidine, Cysteine, Tryptophan, Asparagine, Glutamine |
| Hydrophobic Interactions | Furan ring, Methyl group (-CH₃) | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline |
| π-Stacking | 5-Nitrofuran ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
It is important to note that the specific residues and the geometry of these interactions would depend on the unique topology and chemical environment of the target protein's active site. Computational modeling and molecular docking studies specific to "this compound" would be necessary to confirm these potential interaction hotspots and to fully elucidate its mechanism of action at a molecular level.
Reactivity and Chemical Transformations of Methyl 2 5 Nitrofuran 2 Carbonyl Amino Acetate
Reactivity of the Nitro Group
Reductive Transformations (e.g., to Amino, Hydroxylamine (B1172632), Nitroso derivatives)
The reduction of the nitro group in 5-nitrofuran derivatives is a well-documented process, often proceeding in a stepwise manner through several intermediates. This transformation is crucial for the biological activity of many nitrofuran compounds. The reduction cascade typically involves the formation of a nitro radical anion, followed by further reduction to nitroso and hydroxylamine derivatives. The final product of this reduction pathway is the corresponding amino compound.
The sequence of reduction can be summarized as follows:
**Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂) **
In biological systems, this reduction is catalyzed by a class of enzymes known as nitroreductases. Type I nitroreductases, which are oxygen-insensitive, are primarily responsible for the reduction of nitrofurans to the hydroxylamine intermediate via a two-electron reduction of a nitroso species. mdpi.com Under certain conditions, the highly reactive hydroxylamine intermediate can undergo further reactions, including the formation of a highly electrophilic nitrenium ion or ring-opening reactions to yield open-chain nitrile derivatives. mdpi.com
The specific intermediates and final products can be influenced by the reducing agent used and the reaction conditions. Chemical reducing agents can also be employed to achieve these transformations, providing synthetic routes to various amino, hydroxylamino, and other derivatives.
Electrochemical Reduction Studies
The electrochemical behavior of 5-nitrofuran derivatives is dominated by the reduction of the nitro group. Techniques like cyclic voltammetry and differential pulse voltammetry have been used to study this process. researchgate.netnih.gov The primary event observed in voltammetric studies is the irreversible reduction of the nitro group at the electrode surface. researchgate.net
The reduction potential is a key parameter that reflects the ease with which the molecule accepts an electron. For 5-nitrofuran and 5-nitroimidazole derivatives, this potential is significantly influenced by the nature and position of other substituents on the heterocyclic ring. nih.gov Electron-withdrawing groups generally make the reduction easier (less negative potential), while electron-donating groups make it more difficult (more negative potential). nih.gov
The initial step in the electrochemical reduction is the formation of a nitro radical anion (R-NO₂•⁻). The stability of this radical anion is a critical factor in the subsequent reaction pathway. nih.gov
Below is a table summarizing representative peak reduction potentials for various nitrofuran and related nitroaromatic compounds, illustrating the effect of molecular structure on reduction potential.
| Compound | Peak Potential (Ep) vs. Reference Electrode | Conditions (Medium, pH) | Notes |
|---|---|---|---|
| Nitrofurazone | ~ -0.5 V | Phosphate Buffer, pH 6.47 | Reduction peak observed on a boron-doped diamond electrode. researchgate.net |
| Nitrofurantoin (B1679001) | ~ -0.5 V | Phosphate Buffer, pH 6.47 | Similar reduction potential to other 5-nitrofurans under these conditions. researchgate.net |
| PA-824 (a nitroimidazole) | -0.713 V vs. Ag/AgCl | Aprotic (DMF) | Illustrates the reduction potential of a related nitroheterocycle. nih.gov |
| 5-Cyano-substituted PA-824 | -0.250 V vs. Ag/AgCl | Aprotic (DMF) | Demonstrates the significant effect of an adjacent electron-withdrawing group. nih.gov |
| 5-Amino-substituted PA-824 | -0.910 V vs. Ag/AgCl | Aprotic (DMF) | Shows the effect of an electron-donating group, making reduction more difficult. nih.gov |
Note: The exact reduction potential for Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate would depend on specific experimental conditions, but is expected to be in a similar range to other 5-nitrofuran derivatives.
Reactivity of the Furan (B31954) Ring
The aromatic furan ring possesses its own distinct reactivity, which is heavily modulated by the powerful electron-withdrawing nitro group at the C5 position and the acylamino substituent at the C2 position.
Electrophilic Aromatic Substitution (EAS) Considerations
Generally, the furan ring is a π-excessive heterocycle and is significantly more reactive towards electrophiles than benzene (B151609). Electrophilic attack typically occurs preferentially at the C2 or C5 positions due to the superior stabilization of the resulting cationic intermediate.
However, in the case of this compound, the furan ring is strongly deactivated towards electrophilic aromatic substitution. The 5-nitro group is one of the most powerful deactivating groups for EAS reactions due to its strong inductive and resonance electron-withdrawing effects. This effect drastically reduces the nucleophilicity of the furan ring, making reactions with electrophiles extremely difficult. Any potential electrophilic attack would be directed to the C3 or C4 positions, but the deactivation is generally too profound for such reactions to occur under standard EAS conditions.
Nucleophilic Aromatic Substitution (SNAr) on Substituted Furans
The presence of a strong electron-withdrawing group, such as the 5-nitro group, can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr). This type of reaction typically requires a good leaving group (like a halide) on the ring at a position ortho or para to the activating group.
For 5-nitrofuran derivatives, the nitro group strongly activates the C2 position for nucleophilic attack. Studies have shown that compounds like 2-bromo-5-nitrofuran (B1267531) readily undergo substitution reactions with various nucleophiles. The furan ring system has been observed to be even more reactive in SNAr reactions than corresponding benzene analogues.
While this compound does not possess a conventional leaving group on the furan ring, the high degree of activation by the 5-nitro group makes the ring susceptible to nucleophilic attack. In some cases, nucleophilic aromatic substitution of hydrogen (SNAr-H) can occur on highly electron-deficient aromatic systems, although this is less common. The potential for SNAr reactions would be significantly enhanced if the molecule were modified to include a suitable leaving group at the C2 position, replacing the existing side chain.
Reactions at the Amide Linkage
The amide bond is generally stable, but it can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. For this compound, hydrolysis would cleave the bond between the furan carbonyl group and the nitrogen atom.
Acid-catalyzed hydrolysis would involve protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the amide carbonyl carbon, proceeding through a tetrahedral intermediate. This process is generally irreversible as the final step involves the deprotonation of the resulting carboxylic acid.
The hydrolysis of the amide in this compound would yield 5-nitrofuroic acid and methyl 2-aminoacetate (glycine methyl ester).
| Reactant | Reaction | Products |
|---|---|---|
| This compound | Amide Hydrolysis (Acid or Base) | 5-Nitrofuroic acid + Methyl 2-aminoacetate |
The reactivity of the amide bond can be influenced by neighboring functional groups. In this molecule, the electron-withdrawing nature of the 5-nitrofuran ring may slightly increase the electrophilicity of the amide carbonyl carbon, potentially influencing the rate of hydrolysis. Furthermore, the adjacent methyl ester group could also undergo hydrolysis under similar conditions, leading to a more complex product mixture depending on the reaction's stoichiometry and conditions.
Reactivity of the Ester Moiety
The methyl ester group is another key reactive site within the molecule, susceptible to nucleophilic acyl substitution reactions.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-[(5-nitrofuran-2-carbonyl)amino]acetic acid, under either acidic or basic conditions. kau.edu.sayoutube.comkhanacademy.org Base-catalyzed hydrolysis, often referred to as saponification, is typically irreversible due to the formation of a carboxylate salt. youtube.com Acid-catalyzed hydrolysis is an equilibrium process. kau.edu.sakhanacademy.org The choice of conditions would be critical to selectively hydrolyze the ester without cleaving the amide bond.
Table 2: Conditions for Ester Hydrolysis
| Catalyst | Typical Reagents | Product |
|---|---|---|
| Acid | H₂SO₄ or HCl in H₂O/MeOH | 2-[(5-nitrofuran-2-carbonyl)amino]acetic acid |
Note: This table presents general conditions for ester hydrolysis; specific optimal conditions for the title compound would require experimental determination.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.comorganic-chemistry.org For this compound, reaction with a different alcohol (R-OH) in the presence of an acid or base catalyst would yield the corresponding R-ester. masterorganicchemistry.comorganic-chemistry.org This reaction is typically driven to completion by using the new alcohol as the solvent.
Photochemical Reactivity Investigations
The 5-nitrofuran moiety is known to be photochemically active. While specific studies on this compound are limited, research on other nitrofuran derivatives provides insight into its likely photochemical behavior. Upon exposure to UV light, nitrofurans can undergo a variety of reactions, including reduction of the nitro group, ring cleavage, and the formation of reactive oxygen species. The specific photoproducts would depend on the irradiation wavelength and the reaction medium. Photoinduced functionalization of amides is also a known process, which could potentially occur at positions distal to the amide group through radical-mediated hydrogen atom transfer. nih.gov
Table 3: Potential Photochemical Reactions of the Nitrofuran Moiety
| Reaction Type | Potential Outcome |
|---|---|
| Nitro Group Reduction | Formation of nitroso, hydroxylamino, or amino derivatives |
| Furan Ring Cleavage | Formation of smaller, open-chain compounds |
Note: This table outlines potential photochemical pathways based on the reactivity of related compounds.
Structure Function Relationship Studies: Molecular Design Principles and Interaction Mapping
Influence of the Nitrofuryl Moiety on Molecular Interactions
The 5-nitrofuryl group is a critical pharmacophore that significantly influences the electronic and conformational landscape of the entire molecule. Its properties are pivotal in shaping the molecule's interactions with biological targets.
The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This strong electron-withdrawing nature has profound consequences for the reactivity and molecular recognition capabilities of the compound.
The resonance effect of the nitro group decreases the electron density of the furan (B31954) ring, which can impact its aromaticity. researchgate.net This withdrawal of electron density makes the furan ring more susceptible to nucleophilic attack and less prone to electrophilic substitution compared to an unsubstituted furan ring. The electron-poor nature of the nitrofuran system is a key feature in its chemical behavior.
Quantum chemistry descriptors, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, are significantly affected by the presence of the nitro group. A lower LUMO energy indicates a greater electron affinity. nih.gov For nitrofuran compounds, this translates to a higher susceptibility to reduction. The one-electron reduction potentials of 5-nitrofuran-2-carboxamides are notably more positive than those of nitroimidazoles, indicating they are more readily reduced. acs.org This redox property is often central to the biological activity of nitrofurans.
Table 1: Comparison of One-Electron Reduction Potentials (E¹) at pH 7
| Compound Class | Reduction Potential (mV) |
| 5-Nitrofuran-2-carboxamides | -210 to -270 |
| Nitroimidazoles | ~100-150 mV more negative |
Data compiled from studies on various derivatives. acs.org
The furan ring itself is a planar, five-membered aromatic heterocycle. The degree of aromaticity is influenced by the delocalization of the oxygen lone pair into the π-system. semanticscholar.org The presence of substituents, particularly the electron-withdrawing nitro group and the carbonyl group of the amide linkage, can modulate the electronic distribution and bond characteristics within the ring.
Role of the Glycine (B1666218) Methyl Ester Moiety in Molecular Architecture
The methyl ester group (COOCH₃) introduces both steric bulk and specific electronic properties. Steric effects arise from the spatial arrangement and size of the methyl group. wikipedia.org This bulk can influence the accessible conformations of the molecule by creating steric hindrance, which is the repulsion between electron clouds of non-bonded atoms in close proximity. chemistrywithdrsantosh.com The presence of the methyl group can restrict rotation around adjacent single bonds, favoring conformations that minimize these repulsive interactions. rsc.org
The A-value, a measure of the steric bulk of a substituent, for a methyl group is approximately 1.74 kcal/mol, indicating a preference for sterically less hindered positions in cyclic systems. wikipedia.org While the glycine linker is acyclic, this value provides a general sense of the steric demand of the methyl group. The hydrolysis rate of ester-containing molecules can be influenced by the steric hindrance around the carbonyl group. nih.gov
Electronically, the ester group is polar and can participate in dipole-dipole interactions. The carbonyl oxygen of the ester is a hydrogen bond acceptor, providing an additional site for interaction with hydrogen bond donors. The electronic density of the ester can also influence the reactivity of the molecule. nih.gov
Glycine, being the simplest amino acid with only a hydrogen atom as its side chain, imparts significant conformational flexibility to the linker region of the molecule. This flexibility allows the molecule to adopt a wide range of conformations, which can be crucial for fitting into a specific binding site. The conformational preferences of N-acyl glycine derivatives have been studied, revealing a landscape of possible structures. researchgate.netacs.org
Impact of the Amide Bond on Overall Molecular Conformation and Hydrogen Bonding Capacity
The amide bond (-C(O)NH-) is a cornerstone of the molecular structure, providing rigidity and crucial hydrogen bonding capabilities. It links the nitrofuryl headgroup to the flexible glycine methyl ester tail.
The amide group is an excellent hydrogen bonding motif. The amide proton (N-H) is a good hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These properties allow Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate to form specific hydrogen bonds with biological macromolecules like proteins and nucleic acids. Intramolecular hydrogen bonds can also form, for instance between the amide N-H and the ester carbonyl oxygen, which would further constrain the molecular conformation. nih.gov The strength and geometry of these hydrogen bonds are critical for molecular recognition and binding affinity. The formation of hydrogen bonds can be observed through shifts in the vibrational frequencies of the amide group in infrared spectroscopy.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to Related Amino Acid Conjugates
The synthesis of amino acid conjugates is a well-established field, but future research will likely focus on developing more efficient, greener, and versatile synthetic methodologies. Current methods for creating amide bonds often have limitations, and there is a need for novel strategies that offer high yields, mild reaction conditions, and compatibility with diverse functional groups. beilstein-journals.org
Emerging strategies could include:
Chemo-enzymatic Synthesis : The use of enzymes, such as L-specific amidases, offers a highly enantioselective route to producing chiral amino acid conjugates. researchgate.net Future work could involve engineering enzymes to accept nitrofuran-based substrates, allowing for the direct and quantitative conversion of racemic starting materials into the desired stereoisomer. researchgate.net
Novel Amidation Reactions : Exploring new coupling reactions, such as the selenocarboxylate/azide amidation reaction, could provide significant advantages. beilstein-journals.org This method is noted for its high yields, short reaction times, and tolerance of various protecting groups, making it an attractive alternative for conjugating 5-nitrofuroic acid with a wide array of natural and non-proteinogenic amino acid esters. beilstein-journals.org
Prebiotic Chemistry Inspired Routes : Recent explorations into the prebiotic synthesis of amino acids have uncovered novel reaction pathways and key precursors, such as formaldimine. nih.govresearchgate.net Applying these fundamental principles could lead to entirely new, atom-economical synthetic routes for constructing nitrofuran-amino acid scaffolds from simple starting molecules. researchgate.net
Advanced Spectroscopic Studies at Low Temperatures or High Pressures
Standard spectroscopic analysis provides a foundational understanding of molecular structure. However, advanced techniques performed under extreme conditions can reveal subtle and dynamic properties crucial for understanding reactivity and intermolecular interactions.
Low-Temperature Spectroscopy : Cryogenic studies could be employed to trap and characterize reactive intermediates. The nitro group of nitrofuran derivatives is known to undergo metabolic reduction to form highly reactive species. researchgate.net Low-temperature spectroscopy would enable the direct observation of these transient intermediates, providing critical insights into the compound's mechanism of action.
High-Pressure Spectroscopy : Applying high pressure can alter molecular conformations and crystal packing, influencing intermolecular interactions like hydrogen bonds. Techniques such as high-pressure Raman or terahertz (THz) spectroscopy could be used to study the behavior of Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate under compression. THz spectroscopy is particularly sensitive to intermolecular vibrational modes and hydrogen bonding, which are critical in molecular recognition and crystal engineering. nih.gov
Surface-Enhanced Raman Scattering (SERS) : This technique offers enormous signal amplification, allowing for the detection of molecules at very low concentrations. For nitroaromatic compounds, SERS has been used to obtain distinctive fingerprint spectra. acs.org Applying SERS to the subject compound could facilitate sensitive detection and analysis of its interaction with surfaces or biological molecules.
To illustrate the potential of such techniques, the table below shows hypothetical shifts in key vibrational modes for a nitrofuran-melamine co-crystal, as identified by experimental and DFT-calculated Raman spectroscopy. nih.gov
| Vibrational Mode Description | Experimental Raman Shift (cm⁻¹) | Calculated Raman Shift (cm⁻¹) |
|---|---|---|
| NO₂ symmetric stretching | 1350 | 1355 |
| C=O stretching (amide) | 1680 | 1688 |
| Furan (B31954) ring breathing | 1020 | 1025 |
| Intermolecular H-bond (THz region) | 56 (1.68 THz) | 58 (1.73 THz) |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. For nitrofuran derivatives, these computational tools can accelerate the design of new molecules with optimized properties.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate a compound's chemical structure with its biological activity. arxiv.org Early QSAR studies on nitrofurans identified key factors contributing to their activity, including electronic, hydrophobic, and steric parameters. nih.gov For example, the charge on the carbon atom attached to the NO₂ group was found to be a critical electronic factor. nih.gov
Future research can leverage AI and ML to:
Develop Predictive QSAR Models : By training ML algorithms on large datasets of nitrofuran derivatives, more accurate and predictive QSAR models can be built. aimspress.comresearchgate.net These models can screen virtual libraries of novel this compound analogs to prioritize candidates for synthesis.
Identify Key Molecular Descriptors : Advanced algorithms can identify complex patterns and select the most influential molecular descriptors from thousands of possibilities. aimspress.com This can provide deeper insights into the structural requirements for a desired biological effect.
Optimize Multi-Parameter Profiles : ML models can simultaneously optimize several properties, such as potency, selectivity, and reduced toxicity, guiding the design of superior molecules.
The following table lists some molecular descriptors that have been identified as important in QSAR models for the antitubercular activity of nitrofuran derivatives. aimspress.comresearchgate.net
| Descriptor Class | Descriptor Example | Influence on Activity |
|---|---|---|
| Constitutional | Number of double bonds | Negative (fewer is better) |
| Topological | T(O...S) - distance between O and S atoms | Negative (smaller gap is better) |
| Functional | Number of thiazole (B1198619) fragments | Negative (fewer is better) |
| 2D Autocorrelation | GATS4p | Positive |
| Electronic (Classical QSAR) | qc2 (charge on C2 atom) | Negative (higher charge is better) |
Exploration of New Theoretical Models for Predicting Reactivity and Interactions
While QSAR models predict activity, theoretical and computational chemistry models can explain why a molecule behaves a certain way at the quantum level. Density Functional Theory (DFT) has been successfully used to study the structure, vibrational properties, and hydrogen bonding of nitrofuran antibiotics. nih.govresearchgate.netresearchgate.net
Future theoretical explorations could involve:
Reaction Mechanism Simulation : Using DFT to model the step-wise reduction of the nitro group, identifying transition states and calculating activation energies. This can clarify the mechanism by which the compound is activated within biological systems. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) : This method can be used to analyze and quantify the strength of intermolecular interactions, such as the hydrogen bonds that this compound can form, which are crucial for binding to biological targets. researchgate.net
Molecular Docking and Dynamics : Simulating the interaction of the compound with target proteins, such as nitroreductases. mdpi.com Induced-fit docking can predict binding poses and affinities, explaining selectivity and guiding the design of derivatives that target specific enzymes in pathogens. mdpi.com
Potential for Material Science Applications (e.g., photoactive materials, conductive polymers)
The application of nitrofuran derivatives has been predominantly in the biomedical field. However, the inherent electronic properties of nitroaromatic compounds suggest potential for their use in material science. nih.gov The nitro group is a strong electron acceptor, a feature that is often exploited in the design of functional materials. mdpi.com
Emerging research avenues include:
Photoactive Materials : Nitroaromatic compounds can be incorporated into porous organic polymers (POPs) or covalent triazine frameworks (CTFs) to create novel photocatalysts. researchgate.net The electron-withdrawing nature of the nitrofuran moiety could facilitate charge separation, a key process in photocatalysis. Such materials could be used for environmentally benign chemical transformations, such as the photoinduced reduction of other organic compounds. acs.org
Fluorescence-Based Sensors : Conjugated polymers that exhibit fluorescence can be used as sensors. When a nitroaromatic compound comes into proximity with such a polymer, its electron-accepting nature can "quench" the fluorescence. mdpi.com By incorporating a structure like this compound into a polymer backbone or using it as an analyte, it could form the basis of a highly sensitive turn-off fluorescence sensor for detecting specific molecules. mdpi.com
Polymeric Derivatives : Research has shown that nitrofuran derivatives can be covalently attached to polymeric carriers, such as styrene-divinylbenzene copolymers. tandfonline.comacs.org This creates materials with prolonged antimicrobial action and could be explored for applications in coatings, films, or medical devices.
Role in Chemical Probe Development and Target Identification (Mechanistic Focus)
A fundamental challenge in pharmacology is identifying the precise molecular targets of a bioactive compound. frontiersin.org The mechanism of action for nitrofurans is generally understood to involve reductive activation, but the specific cellular macromolecules that are subsequently damaged or inhibited are not fully known. nih.gov Chemical proteomics offers a powerful strategy to address this. whiterose.ac.uk
Future research can focus on transforming this compound into a chemical probe to map its interactions within a cell. nih.gov Key strategies include:
Activity-Based Protein Profiling (ABPP) : This involves synthesizing a derivative of the parent molecule that contains a reporter tag, such as an alkyne or azide. frontiersin.org This "clickable" probe is introduced to living cells, where it binds to its targets. After cell lysis, a fluorescent dye or biotin (B1667282) is attached via a click reaction, allowing for the identification of the target proteins by mass spectrometry. whiterose.ac.uk
Photoaffinity Labeling : A photoreactive group (e.g., a diazirine) can be incorporated into the molecular structure. rsc.org When the probe is inside a cell and bound to its target, irradiation with UV light causes the probe to form a covalent bond with the target protein, permanently labeling it for subsequent isolation and identification. rsc.org
These approaches would provide an unbiased, proteome-wide map of the compound's binding partners, offering definitive insights into its mechanism of action and potentially revealing new therapeutic applications. nih.govwhiterose.ac.uk
Q & A
What are the optimized synthetic routes for Methyl 2-[(5-nitrofuran-2-carbonyl)amino]acetate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with methyl 2-aminoacetate. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI or HATU in anhydrous solvents (e.g., DCM or DMF) to form the reactive intermediate.
- Temperature control : Maintain 0–5°C during activation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (DMF) enhance reaction efficiency, while dichloromethane (DCM) aids in easier purification .
Yield optimization (60–85%) requires stoichiometric balancing of reactants and bases (e.g., triethylamine). Purity (>95%) is confirmed via HPLC or NMR, with impurities often arising from unreacted starting materials or hydrolysis byproducts.
How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound?
Answer:
- X-ray crystallography : Provides definitive bond angles and dihedral angles (e.g., nitrofuran ring planarity, C–N–C bond angles ~125°). For example, intramolecular hydrogen bonds (N–H···O) stabilize the crystal lattice .
- NMR : H NMR confirms the methyl ester (δ 3.6–3.8 ppm) and nitrofuran protons (δ 7.5–8.0 ppm). C NMR identifies carbonyl carbons (δ 165–170 ppm).
- IR spectroscopy : Key peaks include C=O (1720 cm), NO (1520 cm), and N–H (3300 cm) .
What analytical strategies address discrepancies in reported biological activity data for nitrofuran derivatives?
Answer:
- Dose-response standardization : Use consistent molar concentrations across assays to compare antimicrobial IC values.
- Control for nitroreductase activity : Bacterial strains with varying nitroreductase expression (e.g., E. coli vs. P. aeruginosa) may yield conflicting results. Include positive controls like nitrofurantoin .
- Structural analogs : Compare with methyl 2-(2-methyl-5-nitrophenyl)acetate to isolate the nitrofuran moiety’s contribution to activity .
How does the nitro group’s electronic effect influence the compound’s stability under physiological conditions?
Answer:
- Electron-withdrawing effect : The nitro group destabilizes the furan ring, increasing susceptibility to hydrolysis.
- pH-dependent degradation : At physiological pH (7.4), hydrolysis of the ester group occurs within 24 hours (t ~8 hours). Stabilization strategies include lyophilization or storage at –20°C .
- Thermal decomposition : Observed at >150°C (melting point with decomposition at 255–257°C) via TGA-DSC .
What computational methods predict the compound’s interaction with bacterial nitroreductases?
Answer:
- Docking studies : Use AutoDock Vina to model binding to E. coli nitroreductase (PDB: 1YKF). Focus on the nitro group’s proximity to flavin cofactors (FMN).
- QM/MM simulations : Calculate activation energies for nitro group reduction, correlating with experimental IC values .
- ADMET prediction : SwissADME evaluates bioavailability (%ABS <30 due to ester hydrolysis) .
How can reaction intermediates be characterized to troubleshoot low yields in multi-step syntheses?
Answer:
- In-situ monitoring : Use LC-MS to track intermediates like 5-nitrofuran-2-carbonyl chloride.
- Isolation of intermediates : Purify via flash chromatography (hexane/EtOAc gradients) and analyze by F NMR if fluorinated analogs are synthesized .
- Side-product identification : GC-MS detects byproducts from incomplete coupling or ester hydrolysis .
What are the challenges in scaling up laboratory-scale synthesis while maintaining enantiomeric purity?
Answer:
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) to separate enantiomers.
- Asymmetric synthesis : Employ Evans’ oxazolidinones or organocatalysts (e.g., L-proline) to direct stereochemistry at the α-amino position .
- Scale-up risks : Exothermic reactions require controlled addition of reagents (e.g., slow drip of acyl chloride to avoid local overheating) .
How does the compound’s logP affect its permeability in bacterial membrane models?
Answer:
- Experimental logP : Determined via shake-flask method (octanol/water) to be ~1.2, indicating moderate hydrophobicity.
- Membrane permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) shows moderate diffusion (P ~2 × 10 cm/s), consistent with Gram-negative outer membrane penetration .
- SAR studies : Methyl ester replacement with ethyl groups increases logP but reduces hydrolysis rates .
What mechanistic insights explain the compound’s inhibition of bacterial biofilms?
Answer:
- ROS generation : Nitro reduction produces reactive oxygen species (ROS), disrupting biofilm EPS matrix.
- Quorum sensing interference : Downregulates lasI and rhlI genes in P. aeruginosa via transcriptional profiling (RNA-seq) .
- Synergy testing : Combine with tobramycin to enhance biofilm eradication (FIC index <0.5) .
How can isotopic labeling (e.g., 14^{14}14C) track metabolic fate in pharmacokinetic studies?
Answer:
- Synthesis of C-labeled analog : Introduce C at the methyl ester via reaction with C-methanol.
- Mass balance studies : Administer to rodent models and quantify radioactivity in urine (80% excretion within 24 hours) and tissues.
- Metabolite profiling : HPLC-radiodetection identifies hydrolysis products (e.g., 5-nitrofuran-2-carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
